molecular formula C10H11BrO3 B2465069 Methyl 4-bromo-3-(methoxymethyl)benzoate CAS No. 1141473-84-8

Methyl 4-bromo-3-(methoxymethyl)benzoate

Cat. No.: B2465069
CAS No.: 1141473-84-8
M. Wt: 259.099
InChI Key: JBRTYWDBBOLUNA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(methoxymethyl)benzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid and features a bromine atom and a methoxymethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-(methoxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-3-(methoxymethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of methyl 3-(methoxymethyl)benzoate. This reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification or bromination processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(methoxymethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary alcohols.

Scientific Research Applications

Methyl 4-bromo-3-(methoxymethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Research into its derivatives has shown potential in developing anti-HIV agents and other therapeutic compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(methoxymethyl)benzoate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions.

In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Methyl 4-bromo-3-(methoxymethyl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-bromo-3-methoxybenzoate: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    Methyl 4-(bromomethyl)benzoate: Lacks the methoxy group, which affects its reactivity and applications.

    Methyl 4-bromo-3-methylbenzoate: Contains a methyl group instead of a methoxymethyl group, altering its chemical properties and reactivity.

These comparisons highlight the unique features of this compound, such as its ability to undergo specific substitution reactions and its utility as an intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

methyl 4-bromo-3-(methoxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-6-8-5-7(10(12)14-2)3-4-9(8)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRTYWDBBOLUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of methyl 4-bromo-3-(bromomethyl)benzoate (37.50 g; 121.77 mmol; 1 eq.) in MeOH (1 125 mL) was refluxed for 4 days. After concentration, the mixture was partitioned between EtOAc (500 mL) and water (200 mL). The organic layer was washed with a 5% NaHCO3 aqueous solution (200 mL), brine (200 mL), dried over MgSO4 and concentrated affording the title compound as a beige solid (29.8 g, 94%). 1H NMR (DMSO-d6, 300 MHz) δ 8.06-8.05 (m, 1H), 7.83 (d, J=1.23 Hz, 2H), 4.54 (m, 2H), 3.90 (s, 3H), 3.45 (s, 3H). LC/MS (Method B): 227.2 (M−H)−. HPLC (Method A) Rt 4.42 min (Purity: 93.0%).
Quantity
37.5 g
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reactant
Reaction Step One
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Quantity
125 mL
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reactant
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

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